(3,3-Difluoropropyl)(propyl)amine
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Overview
Description
(3,3-Difluoropropyl)(propyl)amine is an organic compound characterized by the presence of both difluoropropyl and propyl groups attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropropyl)(propyl)amine typically involves the reaction of 3,3-difluoropropylamine with propyl halides under controlled conditions. One common method is the nucleophilic substitution reaction where 3,3-difluoropropylamine reacts with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropropyl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted amines or other functionalized derivatives.
Scientific Research Applications
(3,3-Difluoropropyl)(propyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Difluoropropyl)(propyl)amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the difluoropropyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-N-propyl-1-propanamine: A closely related compound with similar structural features but different functional groups.
3,3,3-Trifluoropropylamine: Another fluorinated amine with distinct chemical properties and applications.
Uniqueness
(3,3-Difluoropropyl)(propyl)amine is unique due to the presence of both difluoropropyl and propyl groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C6H13F2N |
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Molecular Weight |
137.17 g/mol |
IUPAC Name |
3,3-difluoro-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-2-4-9-5-3-6(7)8/h6,9H,2-5H2,1H3 |
InChI Key |
VKNPXVSLQQQWNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC(F)F |
Origin of Product |
United States |
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